3-Ethoxy-4-(nonyloxy)benzaldehyde
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Overview
Description
3-Ethoxy-4-(nonyloxy)benzaldehyde is an organic compound with the molecular formula C18H28O3 It is a benzaldehyde derivative, characterized by the presence of ethoxy and nonyloxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(nonyloxy)benzaldehyde typically involves the etherification of 3-ethoxy-4-hydroxybenzaldehyde with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Ethoxy-4-hydroxybenzaldehyde+Nonyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(nonyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and nonyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4-(nonyloxy)benzoic acid.
Reduction: 3-Ethoxy-4-(nonyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Medicine: Potential use in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(nonyloxy)benzaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The ethoxy and nonyloxy groups can influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the nonyloxy group.
4-Ethoxy-3-(nonyloxy)benzaldehyde: Similar structure but with different positions of the ethoxy and nonyloxy groups.
3-Methoxy-4-(nonyloxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-4-(nonyloxy)benzaldehyde is unique due to the specific combination of ethoxy and nonyloxy groups on the benzene ring
Properties
IUPAC Name |
3-ethoxy-4-nonoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-3-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-4-2/h11-12,14-15H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWGKXSYKYHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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